Cyclodecyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

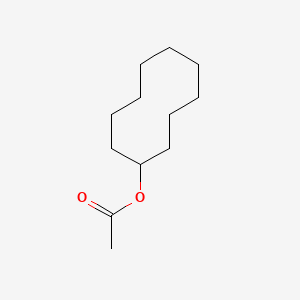

Cyclodecyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecyl acetate can be synthesized through the esterification of cyclodecanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Cyclodecanol+Acetic Acid→Cyclodecyl Acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of reactive distillation, where the reaction and separation occur simultaneously, is a common method to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Cyclodecyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclodecanol and acetic acid.

Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to cyclodecanol.

Oxidation: Although less common, this compound can undergo oxidation to form cyclodecanone.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Hydrolysis: Cyclodecanol and acetic acid.

Reduction: Cyclodecanol.

Oxidation: Cyclodecanone.

Scientific Research Applications

Fragrance Industry

Overview : Cyclodecyl acetate is primarily utilized in the fragrance industry due to its pleasant aroma, which resembles that of floral and fruity notes. Its stability and solubility make it an ideal candidate for use in perfumes and scented products.

Case Studies :

- A safety assessment conducted by the Research Institute for Fragrance Materials indicated that this compound is not genotoxic and poses minimal risk when used in fragrances at declared levels. This assessment evaluated various toxicity endpoints, confirming its safety for consumer use .

- The compound's olfactory properties have been documented in various fragrance formulations, where it contributes to the overall scent profile. Its use enhances the longevity and depth of fragrances .

Chemical Synthesis

Overview : this compound serves as a precursor in synthetic organic chemistry. Its derivatives are explored for their utility in producing other chemical compounds.

Synthesis Methods :

- Recent advancements highlight a novel process for synthesizing cyclohexanol from cyclohexyl acetate through selective hydrogenation. This method employs robust catalysts, enhancing efficiency and selectivity in industrial applications .

- A reactive distillation process has been proposed to optimize the production of this compound by coupling vacuum columns with atmospheric side reactors, which improves yield while minimizing energy consumption .

Pharmacological Research

Overview : Emerging studies suggest potential pharmacological applications of this compound derivatives, particularly in cardiovascular health.

Case Studies :

- Research on 1-nitrosocyclohexyl acetate has shown promising vasorelaxant effects, indicating its potential as a long-acting Nitroxyl donor. This compound demonstrates efficacy in treating cardiovascular diseases by inducing vasodilation .

- The pharmacological characterization of this compound derivatives reveals their interaction with biological targets, suggesting avenues for therapeutic development .

Safety and Environmental Impact

Overview : Understanding the safety profile of this compound is crucial for its application across industries.

Safety Assessments :

- The compound has been evaluated for various toxicity endpoints, including reproductive and developmental toxicity. Findings indicate that this compound does not present significant risks when used within established safety limits .

- Environmental assessments also indicate that this compound does not pose substantial ecological risks when managed properly within industrial settings .

Data Summary Table

Mechanism of Action

The mechanism by which cyclodecyl acetate exerts its effects is primarily through its ester linkage. In biological systems, esterases can hydrolyze this compound to release cyclodecanol and acetic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing the active agent upon hydrolysis.

Comparison with Similar Compounds

Cyclodecyl acetate can be compared with other esters such as cyclohexyl acetate and cyclooctyl acetate. While all these compounds share the ester functional group, their chemical and physical properties vary due to differences in the ring size:

Cyclohexyl Acetate: Smaller ring size, lower boiling point, and different odor profile.

Cyclooctyl Acetate: Intermediate ring size, properties between cyclohexyl and cyclodecyl acetates.

This compound’s larger ring size imparts unique properties, such as higher boiling point and distinct fragrance, making it suitable for specific applications where other esters may not be as effective.

Biological Activity

Cyclodecyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the available literature on the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound is an ester formed from cyclodecanol and acetic acid. Its chemical structure can be represented as follows:

This compound exhibits unique physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, which are significant pathogens in clinical settings. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be effective at concentrations ranging from 18.7 to 35.8 μM, indicating its potential as a bactericidal agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 18.7 |

| Enterococcus faecalis | 35.8 |

| Mycobacterium tuberculosis | TBD |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines, such as THP-1 (a monocytic leukemia cell line), have demonstrated that this compound exhibits varying levels of cytotoxic effects depending on concentration. The IC50 values ranged from 1.4 to >10 µM, suggesting that while it has some cytotoxic effects, its therapeutic window may allow for safe application in certain contexts .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that compounds with higher lipophilicity exhibited enhanced antimicrobial activity, supporting the hypothesis that structural modifications can optimize biological effects .

- Cytotoxicity Analysis : Another research effort focused on evaluating the cytotoxic effects of this compound on various human cell lines, providing insights into its potential use as an anticancer agent. The study found that while some derivatives were inactive, others showed promising results warranting further investigation into their mechanisms of action .

- Pharmacokinetic Studies : Pharmacokinetic profiles suggest that this compound may have favorable absorption characteristics due to its lipophilic nature, which could enhance its bioavailability when administered in therapeutic contexts .

Properties

CAS No. |

7386-24-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

cyclodecyl acetate |

InChI |

InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |

InChI Key |

KNPITBTYJPSSJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCCCCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.